
4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole
Vue d'ensemble
Description
4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole is a chemical compound with the molecular formula C7H8BrNO2S . It is used in labs for research purposes .
Synthesis Analysis
The synthesis of thiazole compounds, including 4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole, involves the use of Lawesson’s reagent, which is employed for the formation of almost all heterocyclic compounds having a sulfur atom . The conditions for the synthesis of 4-bromo-2,5-bis(4-methoxyphenyl)-1,3-thiazole involve the reaction of 4-methoxy-N-2-(4-methoxyphenyl)-2-oxoethylbenzamide with Lawesson’s reagent .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole can be confirmed by physicochemical and spectral characteristics .Physical And Chemical Properties Analysis
Thiazole compounds, including 4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole, are known to have similar chemical and physical properties to pyridine and pyrimidine . Free thiazole is a light-yellow liquid with an odor similar to pyridine .Applications De Recherche Scientifique
Synthesis of Halogenated Tetrahydrofurans : A study by Hartung et al. (2003) presented a new synthesis method for bromo- and iodomethyl-substituted tetrahydrofurans, utilizing a process that starts with the conversion of aryl-functionalized bis(homoallylic) alcohols into N-alkenoxythiazole-2(3H)-thiones. This method has applications in the synthesis of phenyl-substituted tetrahydrofurans, which are not easily attainable through other methods (Hartung et al., 2003).
Thiocyanation and Halogenation of Thiazoles : Research by Saldabol et al. (2002) explored the bromination and thiocyanation of various thiazole derivatives. Their study found that bromination and thiocyanation can be directed to specific positions in the thiazole structure under controlled conditions, providing insights into the selective functionalization of these compounds (Saldabol et al., 2002).
Photodynamic Therapy Applications : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with thiazole-based groups. These compounds demonstrated high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Antibacterial Activity of Thiazolidinones : Naik and Desai (2004) investigated the antibacterial activity of various thiazolidinone derivatives synthesized from 2-amino-4-(coumarin-3-yl)-thiazole. The study provided insights into the potential use of these compounds in combating bacterial infections (Naik & Desai, 2004).
Synthesis and Application to Azo Dyes : Tanaka et al. (1991) explored the synthesis of 4-trifluoromethylthiazoles and their application in azo dye synthesis. This research highlights the role of thiazole derivatives in dye manufacturing and their potential in developing new color compounds (Tanaka et al., 1991).
Multienzymatic Stereoselective Cascade Process : Brenna et al. (2017) demonstrated a multienzymatic stereoselective process for synthesizing enantiopure tetrahydrofurans, key precursors in various biologically active products. This research offers a new methodology for producing these important synthons (Brenna et al., 2017).
Orientations Futures
Thiazole compounds, including 4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole, have been the focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the development of novel therapeutic agents based on thiazole compounds for a variety of pathological conditions .
Propriétés
IUPAC Name |
4-bromo-2-(oxolan-3-yloxy)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-4-12-7(9-6)11-5-1-2-10-3-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEHAUSYXRYOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




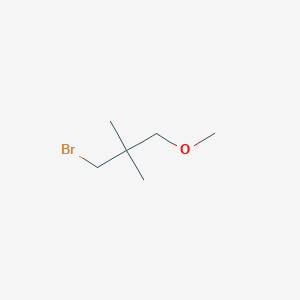
![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
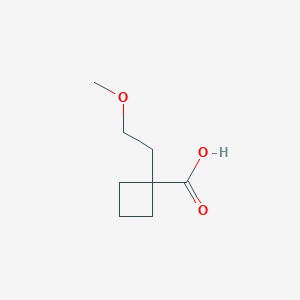
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
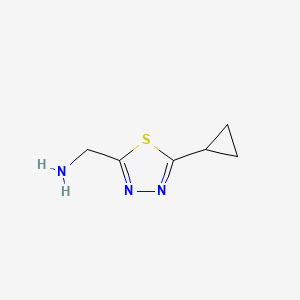

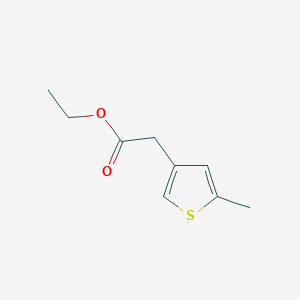

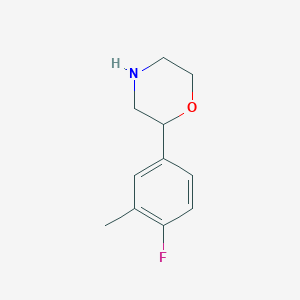
![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)